molecular formula C3H9Cl2O2PSi B097318 Dichlorophosphoryloxy(trimethyl)silane CAS No. 18026-83-0

Dichlorophosphoryloxy(trimethyl)silane

Cat. No.: B097318
CAS No.: 18026-83-0
M. Wt: 207.06 g/mol
InChI Key: IELXPXWECPLZIF-UHFFFAOYSA-N
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Description

Dichlorophosphoryloxy(trimethyl)silane is a hybrid organosilicon-phosphorus compound characterized by a phosphoryloxy (P=O) group linked to a trimethylsilyl moiety. This structure confers unique reactivity, bridging the properties of silanes and phosphoryl compounds.

Properties

CAS No.

18026-83-0

Molecular Formula

C3H9Cl2O2PSi

Molecular Weight

207.06 g/mol

IUPAC Name

dichlorophosphoryloxy(trimethyl)silane

InChI

InChI=1S/C3H9Cl2O2PSi/c1-9(2,3)7-8(4,5)6/h1-3H3

InChI Key

IELXPXWECPLZIF-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OP(=O)(Cl)Cl

Canonical SMILES

C[Si](C)(C)OP(=O)(Cl)Cl

Synonyms

TRIMETHYLSILYLPHOSPHORODICHLORIDATE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with silanes and phosphoryl-containing analogs based on molecular structure, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Source
Dichlorophosphoryloxy(trimethyl)silane C₃H₉Cl₂OPSi P=O, Si–O–P, Cl substituents Likely hydrolyzes to form silicophosphates; potential use in flame retardants or crosslinkers Inferred
Hexamethyldisiloxane C₆H₁₈OSi₂ Si–O–Si, trimethyl silyl High thermal stability; used in silicone oils and lubricants
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si Si–CF₃ Electrophilic trifluoromethylation agent in organic synthesis
Trichloro(chloromethyl)silane CCl₃(CH₂Cl)Si Si–Cl, CH₂Cl Reacts with nucleophiles; precursor to chlorosilane polymers

Reactivity Analysis

  • Phosphoryloxy vs. Siloxane Groups : The P=O group in this compound is more polar and reactive than the Si–O–Si group in Hexamethyldisiloxane. This enhances its ability to participate in phosphorylation reactions or form hydrogen bonds, unlike the inert siloxane linkage .
  • Chlorine Substituents : Compared to (Trifluoromethyl)trimethylsilane, the Cl atoms in this compound increase electrophilicity, making it prone to hydrolysis or nucleophilic substitution. This contrasts with the CF₃ group, which stabilizes the silicon center via electron withdrawal .

Hazard and Handling

  • This compound likely shares hazards with chlorinated silanes (e.g., Trichloro(chloromethyl)silane), such as corrosive behavior and release of HCl upon hydrolysis .
  • In contrast, Hexamethyldisiloxane is less reactive, with GHS classification emphasizing flammability over acute toxicity .

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